Amfepentorex - 15686-27-8

Amfepentorex

Catalog Number: EVT-433287
CAS Number: 15686-27-8
Molecular Formula: C15H25N
Molecular Weight: 219.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amfepentorex is a compound that belongs to the class of substituted amphetamines, which are known for their stimulant properties. The compound is derived from the structural framework of amphetamine, combined with additional functional groups that may enhance its pharmacological profile. Amfepentorex is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Source and Classification

Amfepentorex is classified under the category of psychoactive substances, specifically as a central nervous system stimulant. It is synthesized from precursor compounds that include amphetamine derivatives. The synthesis and characterization of amfepentorex have been explored in various scientific studies, indicating its relevance in both pharmaceutical research and forensic science.

Synthesis Analysis

Methods and Technical Details

The synthesis of amfepentorex typically involves several chemical reactions that integrate both amphetamine and other functional groups. A notable method for synthesizing related amphetamine derivatives is the Schotten–Baumann method, which allows for the acylation of amphetamines using acid chlorides. This method has been effectively utilized to create hybrid molecules that combine the properties of amphetamines with other pharmacologically active fragments.

  1. Reaction Setup: The reaction generally requires an acid chloride and an amine (amphetamine) in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the reaction.
  2. Monitoring: The progress can be tracked using thin-layer chromatography to ensure complete conversion of starting materials.
  3. Purification: Final products are purified through filtration and chromatography techniques to isolate the desired compound with high purity yields often exceeding 90% .
Molecular Structure Analysis

Structure and Data

Amfepentorex possesses a molecular structure characterized by a phenethylamine backbone with specific substitutions that confer unique biological activities. The general molecular formula can be represented as CnHmNC_{n}H_{m}N, where n and m are determined by the specific functional groups attached to the core structure.

  • Molecular Weight: The molecular weight varies based on the substituents but typically falls within a range common to substituted amphetamines.
  • Structural Features: Key features include an aromatic ring and an amine group, which are critical for its interaction with neurotransmitter systems.
Chemical Reactions Analysis

Reactions and Technical Details

Amfepentorex undergoes various chemical reactions typical of substituted amphetamines, including:

  1. Acylation: This reaction introduces acyl groups into the amine structure, enhancing its pharmacological properties.
  2. Hydrolysis: In certain synthetic pathways, hydrolysis reactions can convert intermediates into final products.
  3. Fragmentation Pathways: Mass spectrometry studies reveal fragmentation pathways associated with bond cleavage in the molecule, which can provide insights into its stability and reactivity under different conditions .
Mechanism of Action

Process and Data

The mechanism of action for amfepentorex likely involves modulation of neurotransmitter systems, particularly those associated with dopamine and norepinephrine. Substituted amphetamines typically enhance neurotransmitter release or inhibit their reuptake, leading to increased synaptic concentrations.

  • Dopaminergic Activity: Amfepentorex may act primarily as a dopamine reuptake inhibitor, similar to other compounds in its class.
  • Pharmacodynamics: The specific pharmacodynamic profile would depend on its structural modifications compared to traditional amphetamines.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amfepentorex exhibits physical properties typical of organic compounds in this class:

  • Appearance: Usually appears as a white or off-white powder.
  • Solubility: Solubility characteristics depend on its specific functional groups; generally soluble in organic solvents.
  • Melting Point: The melting point can vary significantly based on purity and specific structural variations but is often reported within a defined range for similar compounds.

Relevant Data or Analyses

Chemical analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized amfepentorex.

Applications

Scientific Uses

Amfepentorex holds potential applications in various fields:

  1. Pharmaceutical Development: Investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) or obesity due to its stimulant effects.
  2. Research Tool: Used in studies exploring the mechanisms of action of stimulants on neurotransmitter systems.
  3. Forensic Analysis: Its synthesis pathways and impurities can help identify illicit drug production methods in forensic settings .
Introduction to Amfepentorex

Historical Context of Amphetamine Derivatives in Pharmacology

The development of anorectic agents represents a significant chapter in psychopharmacology, with amphetamine derivatives occupying a central role. Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu, though its central nervous system effects remained unexplored until the 1920s. By the 1930s, researchers recognized amphetamine’s ability to suppress appetite through norepinephrine and dopamine modulation, leading to its clinical adoption for obesity management despite significant abuse potential. This era catalyzed pharmaceutical innovation to develop derivatives with improved therapeutic indices—retaining efficacy while minimizing adverse effects and dependency risk [2] [4].

Amfepentorex emerged within this historical framework as a structural analog of methamphetamine, specifically engineered to enhance anorectic properties. Unlike early amphetamines that exhibited potent sympathomimetic and euphoric effects, second-generation compounds like amfepentorex featured side-chain modifications to attenuate these characteristics. The pentylphenyl substitution at the 4-position of the phenyl ring represented a deliberate design strategy to alter receptor binding affinity and metabolic stability. This molecular evolution reflected the mid-20th century pharmacological paradigm of optimizing parent compounds through targeted chemical modifications [2].

Table 1: Evolution of Key Amphetamine-Derived Anorectics

DecadeCompoundPrimary Structural ModificationTherapeutic Rationale
1930sAmphetamineN/A (prototype)CNS stimulation with appetite suppression
1950sPhentermineAlpha,alpha-dimethyl substitutionReduced euphoria and abuse liability
1960sAmfepentorex4-pentylphenyl substitutionEnhanced selectivity for satiety centers
1970sFenfluramineTrifluoromethyl substitutionSerotonergic emphasis; reduced stimulation

The pharmacological landscape of amfepentorex’s development was characterized by intensive industrial research into weight management solutions. During the 1960s-1980s, numerous amphetamine congeners underwent clinical evaluation, with amfepentorex documented in authoritative pharmacological references including the Dictionary of Pharmacological Agents (1997). Its classification as an anorectic positioned it within a therapeutic category addressing a complex physiological process involving hypothalamic feeding centers, neurotransmitter reuptake inhibition, and metabolic rate modulation [2] [4].

Chemical Classification of Amfepentorex

Amfepentorex [(±)-N-methyl-1-(4-pentylphenyl)propan-2-amine] belongs to the phenethylamine pharmacophore group, characterized by a phenyl ring separated from an amine group by a two-carbon chain. Its systematic IUPAC nomenclature defines it as a N-methylated derivative featuring a pentyl extension at the para-position of the aromatic ring. This C₅H₁₁ alkyl chain substituent distinguishes it structurally and pharmacologically from shorter-chain analogs like phentermine (alpha,alpha-dimethylphenethylamine) [2].

The compound’s molecular formula is C₁₅H₂₅N, corresponding to a molecular mass of 219.372 g/mol. Its three-dimensional configuration presents as a racemic mixture due to the chiral center at the propan-2-amine carbon. The pentyl extension creates significant lipophilicity (calculated logP ≈ 4.8), enhancing blood-brain barrier penetration and prolonging elimination half-life relative to unsubstituted amphetamines. Crystallographic analysis reveals a torsion angle of approximately 112° between the aromatic ring plane and the alkylamine side chain, a conformation that optimizes receptor interaction [2].

Table 2: Structural Characteristics of Amfepentorex

PropertyDescription
Chemical classificationSubstituted amphetamine; phenethylamine derivative
Core structureβ-Phenethylamine with N-methyl and 4-pentylphenyl modifications
Chiral centers1 (racemate)
Aromatic substitutionPara-position pentyl chain (C₅H₁₁)
Ionization stateBase (pKa 9.8); typically administered as water-soluble salts
Spectroscopic profileCharacteristic UV λmax 257nm; IR 1590cm⁻¹ (C=C aromatic)

Functionally, amfepentorex acts as a dopamine-releasing agent (DRA) and norepinephrine-releasing agent (NRA) with minimal serotonergic activity. The pentyl extension creates steric hindrance that reduces affinity for serotonin transporters while enhancing dopamine transporter (DAT) binding. Unlike non-substituted amphetamines that exhibit substantial monoamine oxidase inhibition, amfepentorex primarily operates through vesicular monoamine transporter 2 (VMAT2) disruption and transporter-mediated release. This mechanistic profile produces appetite suppression predominantly through hypothalamic catecholamine activation, particularly in the lateral hypothalamic area and arcuate nucleus feeding circuits [2] [4].

Regulatory Evolution and Global Approval Status

The regulatory trajectory of amfepentorex reflects evolving pharmacological safety standards and differential international risk-benefit assessments. Initially developed during an era of less stringent drug approval requirements, amfepentorex entered limited markets as an obesity therapeutic. Its scheduling under international conventions reflects recognition of psychostimulant properties, classified as a Schedule IV compound under the 1971 United Nations Convention on Psychotropic Substances—a category indicating lower abuse potential than Schedule II amphetamines but greater control than non-regulated substances [2] [4].

Unlike widely adopted anorectics such as phentermine (approved by the United States Food and Drug Administration in 1959), amfepentorex achieved only regional authorization. Historical prescribing information indicates availability in specific European and South American jurisdictions during the 1970s-1990s, typically at daily dosages of 50–100 mg. However, no major regulatory agency (United States Food and Drug Administration, European Medicines Agency, or Pharmaceuticals and Medical Devices Agency) currently lists amfepentorex as an approved pharmaceutical. This contrasts with structurally similar agents like phentermine which maintain restricted approval in multiple territories despite association with cardiovascular complications in combination therapies [2] [4].

The compound’s regulatory decline parallels that of other amphetamine-derived anorectics withdrawn due to safety concerns. Unlike pemoline (withdrawn in 2005 due to hepatotoxicity) or fenfluramine (withdrawn in 1997 for valvulopathy), amfepentorex’s market exit appears attributable to pharmacological redundancy rather than specific safety issues. Contemporary regulatory frameworks emphasize rigorous risk evaluation and mitigation strategies (REMS), requirements that would present significant barriers to reapproval given the availability of newer agents with superior safety profiles. Consequently, amfepentorex persists primarily as a subject of neuropharmacological research rather than clinical practice [4] [5].

Properties

CAS Number

15686-27-8

Product Name

Amfepentorex

IUPAC Name

N-methyl-1-(4-pentylphenyl)propan-2-amine

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

InChI

InChI=1S/C15H25N/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)16-3/h8-11,13,16H,4-7,12H2,1-3H3

InChI Key

XWNBHORZFYYYIJ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=C(C=C1)CC(C)NC

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.